The Pharmacology of Org-26576: A Technical Guide
The Pharmacology of Org-26576: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-26576 is a novel, potent, and selective positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Developed initially for the treatment of major depressive disorder (MDD), its pharmacology has been investigated in a range of preclinical and clinical studies. This technical guide provides an in-depth overview of the pharmacology of Org-26576, summarizing its mechanism of action, pharmacodynamics, pharmacokinetics, and safety profile. Quantitative data are presented in structured tables for ease of reference, and key experimental methodologies are detailed. Signaling pathways and experimental workflows are visualized using diagrams to facilitate understanding of its complex biological interactions. Although development for MDD was halted due to a failed Phase II trial, the data gathered on Org-26576 remain valuable for the ongoing research and development of AMPA receptor modulators for various neurological and psychiatric disorders.[1][2][3]
Introduction
Org-26576, with the chemical name [9aS]-8,9,9a,10-tetrahydro-5H,7H-pyrido[3,2-f]pyrrolo[2,1-c][2][4]oxazepin-5-one, is a member of the ampakine class of compounds that positively modulate AMPA receptors.[4] These receptors are critical for mediating fast excitatory neurotransmission in the central nervous system (CNS).[4] Dysregulation of the glutamatergic system, in which AMPA receptors play a pivotal role, has been implicated in the pathophysiology of several psychiatric and neurological conditions, including depression and schizophrenia.[4] Org-26576 enhances glutamatergic neurotransmission by binding to an allosteric site on the AMPA receptor, thereby potentiating its function in the presence of the endogenous ligand, glutamate.[4]
Mechanism of Action
Org-26576 is a positive allosteric modulator (PAM) of the AMPA receptor.[4] Unlike direct agonists, PAMs do not activate the receptor on their own but enhance the receptor's response to glutamate. This modulation is thought to occur through a conformational change in the receptor that can lead to several effects, including a decrease in the rate of deactivation and/or desensitization. The potentiation of AMPA receptor function by Org-26576 leads to an increase in synaptic plasticity and neuronal survival.
Signaling Pathway
The binding of Org-26576 to the AMPA receptor potentiates the influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate binding. This enhanced ion flow leads to a greater depolarization of the postsynaptic membrane, strengthening synaptic transmission. Downstream effects of enhanced AMPA receptor signaling include the activation of various intracellular signaling cascades, which are believed to contribute to the therapeutic effects of the compound. One of the key downstream effects is the increased release of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[1]
Figure 1: Org-26576 Signaling Pathway.
Pharmacodynamics
The pharmacodynamic properties of Org-26576 have been characterized in both in vitro and in vivo models.
In Vitro Potency and Selectivity
Org-26576 has been shown to be a potent potentiator of AMPA receptor-mediated electrophysiological responses.
| Parameter | Value | Species/Tissue |
| EC₅₀ | 8-16 μM | Rat hippocampal primary cultured neurons |
Table 1: In Vitro Potency of Org-26576
In terms of selectivity, Org-26576 was tested at a concentration of 10 μM against a panel of over 60 molecular targets, including G-Protein Coupled Receptors (GPCRs), ion channels, and kinases, and it demonstrated a selective affinity for AMPA receptors.
In Vivo Effects
Preclinical studies in animal models have demonstrated various effects of Org-26576, including nootropic (cognition-enhancing) effects and an increase in the release of BDNF.[1] Chronic treatment with Org-26576 has been shown to increase neuronal cell proliferation and survival in the hippocampus of adult rodents.
Pharmacokinetics
The pharmacokinetic profile of Org-26576 has been evaluated in both animals and humans.
Human Pharmacokinetics
In healthy human volunteers, Org-26576 is rapidly absorbed and eliminated.
| Parameter | Value | Condition |
| t½ (Half-life) | ~3 hours | Fasted |
| Effect of Food | ↑ tₘₐₓ by ~40%, ↓ Cₘₐₓ by ~50% | High-fat breakfast |
Table 2: Human Pharmacokinetic Parameters of Org-26576[4]
Bioanalytical Method
A validated liquid chromatography-mass spectrometry (LC-MS) method with turbo electrospray ionization in multi-reaction monitoring mode was used to quantify Org-26576 in plasma samples. The assay was validated over a range of 0.2–200 ng/mL.[4]
Figure 2: Bioanalytical Workflow for Org-26576 Quantification.
Clinical Studies
Org-26576 has been evaluated in Phase I and Phase II clinical trials.
Safety and Tolerability
In clinical trials, Org-26576 was generally well-tolerated. The most commonly reported adverse events included dizziness, nausea, and a feeling of being drunk.[4]
| Population | Maximum Tolerated Dose (MTD) |
| Healthy Volunteers | 225 mg twice daily |
| Depressed Patients | 450 mg twice daily |
Table 3: Maximum Tolerated Dose of Org-26576 in Clinical Trials[4]
Efficacy
While early clinical studies showed some promise, a Phase II trial for the treatment of major depressive disorder failed to meet its primary endpoints, leading to the discontinuation of its development for this indication.[1]
Experimental Protocols
In Vitro Electrophysiology
-
Objective: To determine the potency of Org-26576 in potentiating AMPA receptor-mediated currents.
-
Methodology:
-
Primary hippocampal neurons were cultured from rats.
-
Whole-cell patch-clamp recordings were performed to measure AMPA receptor-mediated currents.
-
A sub-maximal concentration of glutamate was applied to elicit a baseline current.
-
Increasing concentrations of Org-26576 were co-applied with glutamate.
-
The potentiation of the glutamate-induced current by Org-26576 was measured.
-
An EC₅₀ value was calculated from the concentration-response curve. (Note: Specific details of the recording solutions, voltage protocols, and data analysis were not available in the reviewed literature.)
-
Human Pharmacokinetic Study
-
Objective: To characterize the pharmacokinetic profile of Org-26576 in healthy volunteers.
-
Methodology:
-
A randomized, double-blind, placebo-controlled, crossover study design was used.[4]
-
Healthy male subjects were administered single and multiple oral doses of Org-26576.[4]
-
Blood samples were collected at various time points post-dosing.
-
Plasma was separated, and Org-26576 concentrations were determined using a validated LC-MS method.[4]
-
Pharmacokinetic parameters (t½, Cₘₐₓ, tₘₐₓ) were calculated from the plasma concentration-time data.
-
The effect of a high-fat meal on the pharmacokinetics of Org-26576 was also assessed.[4]
-
Conclusion
Org-26576 is a well-characterized AMPA receptor positive allosteric modulator with a clear mechanism of action and a defined pharmacokinetic and safety profile in humans. Although it did not demonstrate sufficient efficacy in Phase II trials for major depressive disorder, the wealth of data generated from its development program provides valuable insights for the field of glutamatergic modulation. The understanding of its pharmacology, from in vitro potency to in vivo effects and clinical tolerability, serves as a crucial reference for the design and development of next-generation AMPA receptor modulators for a variety of CNS disorders. The challenges encountered in the clinical development of Org-26576 also highlight the complexities of translating preclinical findings in this area to clinical efficacy. Future research may build upon the knowledge gained from Org-26576 to develop novel therapeutics with improved properties.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ORG-26576 - Wikipedia [en.wikipedia.org]
- 4. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
